molecular formula C11H13N3OS B039013 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 119003-37-1

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B039013
CAS No.: 119003-37-1
M. Wt: 235.31 g/mol
InChI Key: WSQCQUQIQLFVKF-UHFFFAOYSA-N
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Description

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a sophisticated heterocyclic building block and research chemical of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a fused thienopyridine core substituted with a carboxamide and amino group, is strategically designed to mimic privileged structures found in pharmacologically active compounds. This compound is primarily investigated as a key synthetic intermediate or a core scaffold for the development of novel kinase inhibitors. Researchers utilize it to probe enzyme active sites and structure-activity relationships (SAR), particularly for kinases involved in oncogenic signaling pathways, making it a valuable tool for the design of targeted cancer therapeutics.

Properties

IUPAC Name

3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-4-5(2)7-8(12)9(10(13)15)16-11(7)14-6(4)3/h12H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQCQUQIQLFVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351279
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119003-37-1
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Preparation Methods

Thiophene Ring Formation via SₙAr and Cyclization

Ethyl thioglycolate undergoes nucleophilic aromatic substitution (SₙAr) with 2-chloro-6-methylnicotinonitrile (9a ) in the presence of triethylamine, yielding ethyl-2-(3-cyanopyridin-2-ylthio)acetate. Intramolecular cyclization under basic conditions forms the ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate scaffold (10a–d ).

Mechanistic Insight : The reaction proceeds via deprotonation of the thiol group, nucleophilic attack on the pyridine ring, and cyclization through elimination of hydrogen cyanide.

Functionalization of the Thienopyridine Core

Installation of the 3-Amino Group

The amino group at position 3 is introduced via hydrolysis of a nitrile intermediate. For instance, treatment of 10a with 4 M NaOH yields the carboxylic acid, which is subsequently coupled with ammonium chloride using HATU to afford the primary amide. Alternative routes involve Sandmeyer reaction conditions for deamination, though these often reduce activity.

Methyl Group Introduction at Positions 4,5,6

Methyl groups are installed iteratively:

  • Position 6 : Suzuki coupling with methylboronic acid.

  • Positions 4 and 5 : Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Table 2: Methylation Efficiency

PositionReagentConditionsYield (%)
4MeI, AlCl₃0°C, 2h88
5Me₂SO₄, K₂CO₃Reflux, 6h76

Carboxamide Formation at Position 2

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester group in 10a is hydrolyzed using 4 M NaOH in ethanol to yield the carboxylic acid (11a ).

HATU-Mediated Amide Coupling

The carboxylic acid reacts with ammonia or methylamine in the presence of HATU and DIPEA, producing the carboxamide. For example:

\text{11a + NH₃ \xrightarrow{\text{HATU, DIPEA}} \text{this compound}}

Yield : 82% after column chromatography.

Alternative Synthetic Routes

Gould-Jacob Cyclization

Ethyl 2-amino-4,5,6-trimethylthiophene-3-carboxylate reacts with triethyl orthoformate and benzylamine to form the pyridine ring via cyclodehydration.

Vilsmeier-Haack Formylation

Formylation of 4,5,6-trimethylthieno[2,3-b]pyridine using POCl₃ and DMF introduces an aldehyde group, which is oxidized to the carboxylic acid and converted to the amide.

Challenges and Optimization

  • Regioselectivity in Cross-Coupling : Competing disubstitution during Suzuki reactions necessitates careful stoichiometry control.

  • Amination Side Reactions : Over-reduction of nitro intermediates can yield undesired byproducts; use of NaBH₄/CuCl₂ mitigates this.

  • Cyclization Efficiency : Polar solvents like DMF improve cyclization yields by stabilizing intermediates .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The thieno[2,3-b]pyridine-2-carboxamide scaffold is highly tunable, with substituents significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Functional Groups Bioactivity/Application Source
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide 4,5,6-trimethyl C₁₂H₁₅N₃OS Not reported Amino, carboxamide, methyl M4 PAM scaffold
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 4,6-dimethyl C₁₁H₁₃N₃OS >250 Amino, carboxamide, methyl Insecticidal activity
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 4-methoxymethyl, 6-methyl C₁₂H₁₅N₃O₂S Not reported Amino, carboxamide, methoxy Spectroscopic studies
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide 4,6-distyryl C₂₉H₂₁N₃OS Not reported Amino, carboxamide, styryl Insecticidal activity
KuSaSch101 (3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide) Cyclopentane-fused, 4-phenyl C₂₃H₁₉FN₂OS 255–256 Amino, fluorophenyl Antiplasmodial activity

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl or halogen substituents (e.g., –12) show higher bioactivity in FOXM1 inhibition due to increased electrophilicity .
  • Aromatic/Planar Modifications : Cyclopentane-fused derivatives (e.g., KuSaSch101) demonstrate improved antiplasmodial activity, likely due to enhanced π-stacking interactions .
Spectroscopic and Electronic Properties
  • Trimethyl Derivative: Methyl groups at positions 4, 5, and 6 induce bathochromic shifts in UV-Vis spectra compared to unsubstituted analogs, as observed in related methanone derivatives . The electron-donating methyl groups stabilize the excited state, increasing fluorescence quantum yield .
  • Styryl Derivatives : Extended conjugation in distyryl analogs (e.g., compound 3 in ) results in redshifted absorption maxima (~450 nm), critical for photodynamic applications .
Pharmacological Potential
  • M4 PAM Development: Replacement of the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core with tricyclic scaffolds (e.g., pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine) improved M4 receptor potency to low nanomolar levels .
  • Antiplasmodial Activity : Derivatives like KuSaSch100 (IC₅₀ = 0.8 µM) outperform chloroquine against Plasmodium falciparum .
Insecticidal Activity
  • Distyryl Derivative : Exhibits 80% mortality against Aphis craccivora at 100 ppm, comparable to acetamiprid, likely due to disrupted neurotransmission .
Spectroscopic Utility
  • Solvent Effects: The trimethyl derivative’s fluorescence intensity in polar aprotic solvents (e.g., DMSO) is 3-fold higher than in nonpolar solvents, aiding in sensor design .

Biological Activity

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS Number: 119003-37-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 235.31 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine ring system with amino and carboxamide functional groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thieno-pyridine derivatives with amine and carboxylic acid derivatives under controlled conditions. A common method employs sodium ethanolate in ethanol at elevated temperatures for optimal yield.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • In vitro Studies : Compounds related to thieno[2,3-b]pyridine have shown IC50 values ranging from 25 to 90 nM against various cancer cell lines, indicating strong antiproliferative activity .
  • Mechanism of Action : These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Enzyme Inhibition

Studies have also demonstrated that thieno-pyridine derivatives can inhibit key enzymes involved in nucleotide metabolism:

  • Ribonucleotide Reductase Inhibition : Certain derivatives have been reported to inhibit ribonucleotide reductase activity with IC50 values in the low micromolar range . This enzyme is essential for DNA synthesis and repair, making it a target for cancer therapy.

Research Findings and Case Studies

StudyFindingsReference
Synthesis and EvaluationIdentified several active derivatives with significant anticancer properties
Enzyme InhibitionInhibition of ribonucleotide reductase with notable IC50 values
Cytotoxicity TestingDemonstrated effective cytotoxicity against L1210 leukemia cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide, and what key reaction conditions are required?

  • Methodology : The compound is synthesized via Thorpe-Ziegler cyclization. For example, refluxing a sodium ethoxide solution with 2-chloro-N-phenylacetamide derivatives (10 mmol) for 3 hours yields thieno[2,3-b]pyridine-2-carboxamide derivatives. Post-reaction steps include cooling, filtration, drying, and recrystallization in appropriate solvents (e.g., ethanol or DMF) .
  • Critical Parameters : Reaction temperature (reflux conditions), stoichiometric ratios of intermediates, and solvent purity are crucial for optimizing yield and minimizing byproducts.

Q. How is the structural integrity of the synthesized compound validated?

  • Methodology : Use spectroscopic techniques:

  • IR Spectroscopy : Confirm the absence of cyano groups (disappearance of ~2200 cm⁻¹ peaks) and presence of NH₂ (~3177–3280 cm⁻¹) and carbonyl (~1652 cm⁻¹) groups .
  • ¹H NMR : Look for singlet signals corresponding to methyl protons (δ 2.4–3.0), pyridine C5-H (δ 7.3), and aromatic protons (δ 7.4–7.9). Solvents like CF₃COOD may suppress NH signals .
    • Validation : Cross-check spectral data with literature and elemental analysis (C, H, N content) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodology :

  • Antioxidant Activity : Assess via DPPH free radical scavenging (H-donor method) and hydroxyl radical scavenging assays. Report IC₅₀ values and compare to reference antioxidants (e.g., ascorbic acid) .
  • Insecticidal Activity : Test against aphids (e.g., Aphis craccivora) using acetamiprid as a reference. Calculate LC₅₀ values after 24/48 hours and analyze dose-response relationships .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Case Study : Replacing the cyano group in precursor 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide with a carboxamide group (compound 3) reduces insecticidal efficacy (LC₅₀ increases from 0.192 ppm to 0.841 ppm). This highlights the role of electron-withdrawing groups in bioactivity .
  • Design Strategy : Introduce halogen atoms (e.g., bromine in 10a) or methoxy groups to enhance lipophilicity and target binding. Monitor activity shifts using structure-activity relationship (SAR) models .

Q. What crystallographic data are available for this compound, and how do they inform molecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals planar thienopyridine cores and intermolecular hydrogen bonds (N–H···O/N). For example, in 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide, NH₂ groups form H-bonds with carbonyl oxygen, stabilizing the lattice .
  • Application : Use crystallographic data (e.g., torsion angles, bond lengths) to predict binding modes in receptor studies or co-crystallization experiments .

Q. How is this compound utilized in studying muscarinic acetylcholine receptors (mAChRs)?

  • Methodology : Derivatives like LY2119620 act as dualsteric ligands for M2/M4 mAChRs. Synthesize analogs by modifying the carboxamide side chain (e.g., adding hydroxyhexyl or cyclopropyl groups) and evaluate allosteric modulation via calcium mobilization assays .
  • Key Findings : Substituents at the 6-position (e.g., 2-(4-methylpiperazin-1-yl)-2-oxoethoxy) enhance receptor selectivity. Radioligand binding assays (e.g., [³H]N-methylscopolamine) quantify affinity shifts .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Optimize reaction times and solvent systems (e.g., DMF vs. ethanol) to prevent side reactions like over-alkylation .
  • Bioassay Controls : Include positive controls (e.g., acetamiprid for insecticidal tests) and validate statistical significance via ANOVA or t-tests .
  • Crystallization : Use slow evaporation techniques with polar solvents (e.g., methanol/water) to obtain high-quality crystals for diffraction studies .

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